molecular formula C23H28N2O5S B11600275 allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-14-6

allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11600275
CAS No.: 618411-14-6
M. Wt: 444.5 g/mol
InChI Key: QQMYHJHWWKQYJL-UHFFFAOYSA-N
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Description

Allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with a 4-butoxy-3-methoxyphenyl group at position 6, a methyl group at position 8, and an allyl ester at position 5. The butoxy and methoxy groups on the phenyl ring enhance lipophilicity, which may influence membrane permeability and metabolic stability .

Properties

CAS No.

618411-14-6

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

prop-2-enyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-5-7-12-29-17-9-8-16(14-18(17)28-4)21-20(22(27)30-11-6-2)15(3)24-23-25(21)19(26)10-13-31-23/h6,8-9,14,21H,2,5,7,10-13H2,1,3-4H3

InChI Key

QQMYHJHWWKQYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the allyl, butoxy, and methoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that compounds similar to allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives targeting tubulin can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) .
    • Case Studies : A comparative study highlighted that certain derivatives demonstrated IC50 values in the sub-micromolar range against multiple cancer types including prostate and non-small cell lung cancers . This suggests that allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo could be developed further as a microtubule-targeting agent.
  • Bioactivity and Selectivity
    • Targeted Biological Activity : The compound's structural features allow it to selectively inhibit pathways involved in tumor growth. For instance, compounds with similar thiazine structures have been shown to inhibit aromatase activity, which is crucial in estrogen-dependent cancers .
    • Research Findings : In vitro studies have indicated that modifications to the phenolic groups can enhance the selectivity and potency of these compounds against specific cancer types .

Synthetic Applications

  • Synthesis of Novel Derivatives
    • Synthetic Routes : The synthesis of allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo involves multi-step processes including cross-coupling reactions which are essential for developing new derivatives with improved biological activities .
    • Diversity in Derivatives : The ability to modify substituents on the aromatic rings allows for a library of compounds that can be screened for various biological activities .
  • Structure-Activity Relationship (SAR) Studies
    • Importance of SAR : Understanding how structural modifications impact biological activity is crucial for optimizing drug candidates. Studies have shown that specific substitutions can significantly alter the pharmacological profile of thiazine-based compounds .
    • Data Table Example :
CompoundIC50 (µM)Cancer TypeMechanism
Compound A0.39MCF-7Tubulin inhibition
Compound B0.77MDA-MB-231Apoptosis induction
Compound C0.37HL-60Cell cycle arrest

Mechanism of Action

The mechanism of action of allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds :

Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-... Impact: Reduced lipophilicity (logP ~2.8 vs.

Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-... () :

  • Substituents: 3-ethoxy, 4-propoxy.
  • Impact: Intermediate lipophilicity (logP ~3.9). Ethoxy/propoxy groups may alter steric hindrance compared to butoxy, affecting binding to hydrophobic targets .

Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-... (): Substituents: 4-bromo (electron-withdrawing).

Table 1: Substituent Comparison

Compound Substituents (Phenyl Ring) logP* Solubility (mg/mL)
Main Compound 4-butoxy, 3-methoxy 4.2 0.12 (DMSO)
Allyl 6-(4-methoxyphenyl)-... 4-methoxy 2.8 0.45 (DMSO)
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-... 3-ethoxy, 4-propoxy 3.9 0.18 (DMSO)
Ethyl 6-(4-bromophenyl)-... 4-bromo 3.1 0.08 (DMSO)

*Calculated using fragment-based methods (e.g., XLogP3).

Core Structure and Crystallographic Insights

The pyrimido-thiazine core adopts a puckered conformation, as observed in related structures (). Crystal packing of Ethyl 7-methyl-3-oxo-5-phenyl-... () reveals intermolecular C–H···O hydrogen bonds between the carbonyl group and adjacent aromatic protons. In contrast, the main compound’s allyl ester and bulky butoxy group may disrupt such interactions, leading to altered crystal lattice stability and melting points .

Table 2: Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Hydrogen Bond Donors/Acceptors
Main Compound* P21/n ~2300 (estimated) 2 / 6
Ethyl 7-methyl-3-oxo-5-phenyl-... P21/n 2318.1 1 / 5

*Predicted based on analogous structures.

Biological Activity

Allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. This compound is notable for its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties. The following sections will explore its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O5SC_{23}H_{28}N_{2}O_{5}S. Its structural representation includes a pyrimido[2,1-b][1,3]thiazine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H28N2O5S
SMILESCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC
InChIInChI=1S/C23H28N2O5S/c1-5...
InChIKeyQQMYHJHWWKQYJL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the pyrimido-thiazine class exhibit a range of biological activities:

  • Antibacterial Activity :
    • Pyrimido-thiazine derivatives have shown effectiveness against various bacterial strains. Studies suggest that these compounds can inhibit bacterial growth by interfering with their metabolic processes .
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of similar compounds has been documented, with mechanisms likely involving the inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound could possess similar properties .
  • Antitumor Activity :
    • Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrimido-thiazine derivatives:

  • Study on Antimicrobial Activity : A comparative study evaluated several synthesized pyrimido-thiazine derivatives against common pathogens. Results indicated that certain compounds showed significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Evaluation : In vitro assays were conducted to assess the effect of these compounds on inflammatory markers in macrophages. The results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with specific derivatives .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of allyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, the use of aromatic aldehydes (e.g., 4-butoxy-3-methoxybenzaldehyde) in condensation reactions with 6-amino-1,3-dimethyluracil derivatives can form intermediate Schiff bases, followed by cyclization with 2-mercaptoacetic acid to yield the pyrimido-thiazine core . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst optimization : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.
  • Temperature control : Stepwise heating (e.g., 80–100°C for cyclization) minimizes side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions (e.g., allyl ester, butoxy-methoxyphenyl groups) and diastereotopic protons in the dihydrothiazine ring .
  • X-ray crystallography : Single-crystal analysis resolves spatial conformation, including bond angles and dihedral angles between the pyrimido-thiazine core and aryl substituents .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C21_{21}H25_{25}N3_3O5_5S) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties influencing nucleophilic/electrophilic reactivity at the 4-oxo and allyl ester moieties .
  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase for antimicrobial studies) using software like AutoDock Vina. Focus on binding affinities at the thiazine ring’s sulfur atom and hydrophobic interactions with the butoxy-methoxyphenyl group .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues.

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrimido-thiazine derivatives?

  • Methodological Answer :

  • Dose-response standardization : Use uniform molar concentrations (e.g., 1–100 µM) in assays to enable cross-study comparisons .
  • Control experiments : Include structurally analogous compounds (e.g., ethyl ester analogs) to isolate the allyl ester’s contribution to activity .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with cellular models (e.g., RAW 264.7 macrophages) to validate target specificity .

Methodological Challenges & Solutions

Q. How can researchers address low yields in multi-step syntheses of pyrimido-thiazine derivatives?

  • Methodological Answer :

  • Intermediate purification : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradient) after each step to remove unreacted aldehydes or thiols .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for cyclization steps, improving throughput .
  • Parallel optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading simultaneously .

Q. What strategies enhance the stability of allyl esters under physiological conditions for pharmacological studies?

  • Methodological Answer :

  • Prodrug design : Replace the allyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to improve hydrolytic stability .
  • Formulation studies : Encapsulate the compound in PEGylated liposomes to protect the ester moiety from serum esterases .
  • pH-dependent release : Use enteric coatings for oral administration, delaying ester hydrolysis until intestinal absorption .

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